molecular formula C12H15NO3 B020933 Carbofuran-d3 CAS No. 1007459-98-4

Carbofuran-d3

Cat. No.: B020933
CAS No.: 1007459-98-4
M. Wt: 224.27 g/mol
InChI Key: DUEPRVBVGDRKAG-HPRDVNIFSA-N
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Description

Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an internal standard for the quantification of carbofuran in various analytical applications. The compound has the molecular formula C12H12D3NO3 and a molecular weight of 224.27. This compound is known for its high purity and stability, making it suitable for use in precise analytical measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with deuterated methyl isocyanate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process ensures high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .

Chemical Reactions Analysis

Types of Reactions

Carbofuran-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated carbofuran oxides, while reduction can produce deuterated carbofuran derivatives .

Scientific Research Applications

Carbofuran-d3 is widely used in scientific research for various applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and accuracy of the compound when used as an internal standard, making it highly valuable for precise quantification of carbofuran in various samples .

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEPRVBVGDRKAG-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583577
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007459-98-4
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007459-98-4
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Synthesis routes and methods I

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
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Synthesis routes and methods II

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
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Synthesis routes and methods III

Procedure details

The carbofuran phenol from Examples 3 and 4 is then reacted with methyl isocyanate in the presence of a tertiary amine catalyst to give carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methyl carbamate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?

A1: this compound was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like this compound, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.

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